Antofloxacin

Descripción general

Descripción

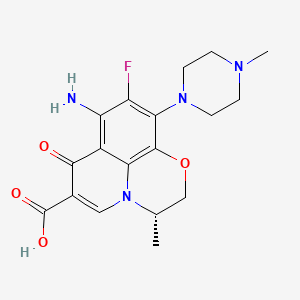

Antofloxacin is a novel fluoroquinolone antibiotic developed by Chinese researchers. It is an 8-amino derivative of levofloxacin and exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound is known for its high efficacy, safety, and low resistance rate, making it a promising candidate for treating various bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of antofloxacin involves the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid with N-methyl piperazine . The reaction is typically carried out in the presence of pyridine as a solvent at a temperature range of 110-120°C for about 10 hours . After the reaction, the mixture is cooled, and the product is purified through vacuum decompression distillation and washing with ethanol .

Industrial Production Methods

In industrial settings, the preparation method is optimized to improve yield and purity while reducing energy consumption . The reaction temperature is lowered, and the reaction time is shortened to enhance efficiency . The use of N-methyl piperazine as both a reactant and solvent further simplifies the process .

Análisis De Reacciones Químicas

Types of Reactions

Antofloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly involving its amino and fluoro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Antofloxacin exhibits favorable pharmacokinetic properties, including high oral bioavailability and a manageable elimination half-life. Studies have demonstrated that it acts as a mechanism-based inhibitor of cytochrome P450 1A2, which can influence the metabolism of co-administered drugs like theophylline.

Key Pharmacokinetic Findings

- Study Design : A randomized, crossover trial involving healthy subjects assessed the interaction between this compound and theophylline. Subjects received varying doses of both drugs over five days.

- Results : Antofloxacin significantly increased plasma concentrations of theophylline while not affecting its own pharmacokinetics. This interaction is attributed to this compound's inhibition of CYP1A2, leading to decreased excretion of theophylline metabolites .

Clinical Efficacy in Bacterial Infections

This compound has been evaluated in various clinical settings, particularly for treating respiratory infections and urinary tract infections.

Clinical Trials Overview

- Acute Exacerbations of Chronic Bronchitis (AECB) : A multicenter trial compared antofloxacin to levofloxacin in treating AECB. The results indicated similar efficacy rates (90.3% for this compound vs. 87.7% for levofloxacin) with comparable safety profiles .

- Acute Pyelonephritis (AP) : In another study focusing on AP, this compound demonstrated a bacterial eradication rate of 95.9%, indicating its effectiveness against urinary pathogens .

Dosage Optimization Studies

Determining the optimal dosing regimen for this compound is crucial for maximizing its therapeutic effects while minimizing side effects.

Dose-Response Studies

- A phase II clinical trial investigated different dosing regimens (200 mg vs. 400 mg daily) in healthy volunteers using population pharmacokinetic models.

- The study established that a higher dose correlates with improved pharmacodynamic outcomes, particularly when considering the area under the curve (AUC) relative to minimum inhibitory concentration (MIC) .

In Vivo Efficacy Monitoring

Recent studies have utilized advanced imaging techniques to monitor the therapeutic efficacy of this compound in animal models.

Bioluminescent Imaging Studies

- An experiment involving neutropenic mice infected with Escherichia coli assessed the in vivo efficacy of this compound through bioluminescent imaging.

- The study found that antofloxacin effectively reduced bacterial burdens, with a strong correlation between AUC/MIC ratios and therapeutic success .

Comparative Effectiveness Against Resistant Strains

This compound has shown superior activity against resistant bacterial strains compared to traditional fluoroquinolones.

Broad-Spectrum Activity

- It has been reported to be effective against methicillin-resistant Staphylococcus aureus and other resistant organisms, making it a valuable option in treating comp

Mecanismo De Acción

Antofloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the replication of bacterial DNA, leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

Levofloxacin: An 8-amino derivative of levofloxacin, antofloxacin shares structural similarities but exhibits higher efficacy and safety.

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity, but this compound has a lower resistance rate and better pharmacokinetic properties.

Moxifloxacin: A fourth-generation fluoroquinolone, moxifloxacin has a similar spectrum of activity but higher phototoxicity compared to this compound.

Uniqueness

This compound stands out due to its high cardiovascular safety, minimal phototoxicity, and prominent pharmacokinetic properties . It also has a broad antibacterial spectrum and is effective against both Gram-positive and Gram-negative bacteria, including resistant strains .

Actividad Biológica

Antofloxacin is a novel fluoroquinolone antibiotic that has garnered attention for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This article provides a detailed overview of its biological activity, including pharmacokinetics, pharmacodynamics, clinical efficacy, and safety data derived from various studies.

Overview of this compound

This compound (ATFX) is an 8-amino derivative of levofloxacin, developed by Anhui Huanqiu Pharmaceutical Company. It exhibits potent antibacterial activities against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various Enterobacteriaceae species. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound demonstrates linear pharmacokinetics with dose proportionality. Key parameters include:

- Elimination Half-Life : Ranges from 1.21 to 1.43 hours in plasma and 0.77 to 1.36 hours in epithelial lining fluid (ELF) .

- Area Under the Concentration-Time Curve (AUC) : The AUC/MIC ratio is critical for determining efficacy; values greater than 20 are associated with effective treatment outcomes .

- Protein Binding : Varies between 18.6% to 22.3%, with a mean binding rate of approximately 20.3% .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value Range |

|---|---|

| Elimination Half-Life | Plasma: 1.21-1.43 h |

| ELF: 0.77-1.36 h | |

| AUC/MIC Ratio | >20 for efficacy |

| Protein Binding | 18.6% - 22.3% |

Pharmacodynamics

This compound exhibits significant post-antibiotic effects (PAEs), which are crucial for understanding its activity against bacterial infections. PAEs were observed to last between 3.2 to 5.3 hours, indicating prolonged bacterial suppression after drug administration .

Efficacy Against Bacterial Strains

In vitro studies have established the minimum inhibitory concentration (MIC) values for various pathogens:

- Klebsiella pneumoniae : MIC values range from 0.03 to 0.25 mg/L, showing effective suppression at low concentrations.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

Table 2: this compound Efficacy Against Selected Pathogens

| Pathogen | MIC (mg/L) | Static Effect (log CFU/lung) | 1-log Kill (AUC/MIC) | 2-log Kill (AUC/MIC) |

|---|---|---|---|---|

| Klebsiella pneumoniae | 0.03 - 0.25 | Varies by strain | Varies by strain | Varies by strain |

| Staphylococcus aureus | <0.06 | Effective | Effective | Effective |

Phase II Trials

A randomized controlled trial evaluated the efficacy of this compound hydrochloride in treating acute exacerbations of chronic bronchitis (AECB) and acute pyelonephritis (AP). The study included:

- Participants : 284 patients were enrolled, with treatment groups receiving either this compound or levofloxacin.

- Results :

Table 3: Clinical Efficacy Comparison

| Condition | This compound Efficacy (%) | Levofloxacin Efficacy (%) |

|---|---|---|

| Acute Exacerbations of Chronic Bronchitis | 90.3 | 87.7 |

| Acute Pyelonephritis | 96.9 | 92.1 |

Safety Profile

This compound has been reported to have a favorable safety profile, with adverse events occurring in approximately 13.1% of patients compared to 10.1% in the levofloxacin group . Common side effects included gastrointestinal disturbances and skin rashes but were not severe.

Propiedades

IUPAC Name |

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O4/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22/h7,9H,3-6,8,20H2,1-2H3,(H,25,26)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFCVNDHFSOKMK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026060 | |

| Record name | Antofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119354-43-7 | |

| Record name | Antofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119354437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56A192VX1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.